molecular formula C14H19BrN2OS B1284374 2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide CAS No. 1049739-55-0

2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide

Cat. No.: B1284374
CAS No.: 1049739-55-0
M. Wt: 343.28 g/mol
InChI Key: ZHZTWVJHTYXMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide is a useful research compound. Its molecular formula is C14H19BrN2OS and its molecular weight is 343.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Phase I Metabolism Studies

2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide has been studied for its oxidative metabolism in human liver microsomes. Denghel et al. (2019) explored its phase I metabolites using liquid-chromatography and mass spectrometry, finding metabolites with hydroxy or oxo groups. This research is significant for understanding the metabolic processing of such compounds in humans (Denghel, Leibold, & Göen, 2019).

Synthesis of Biologically Important Derivatives

Ingle et al. (2003) focused on synthesizing new 1,4‐Benzothiazines bearing a thiazole substituted aroyl moiety from 2-acyl-4-(2'-methyl/phenyl/nicotinyl-thiazol-4'-yl) phenols. This synthesis process is pivotal for developing biologically significant compounds, which could have various applications, including pharmaceuticals (Ingle, Bhingolikar, Bondge, & Mane, 2003).

Eco-friendly Synthesis Approaches

Facchinetti et al. (2015) reported an eco-friendly, solvent-free protocol for synthesizing 2-aminothiazoles, showcasing a sustainable approach to chemical synthesis. This method emphasizes the growing importance of environmental considerations in chemical manufacturing (Facchinetti, Avellar, Nery, Gomes, Vasconcelos, & de Souza, 2015).

Application in Corrosion Inhibition

Farahati et al. (2019) explored the use of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, as corrosion inhibitors for copper. Their findings indicate significant potential for these compounds in protecting metals from corrosion, which is crucial in industrial settings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Structural Characterization and Protonation Studies

Böck et al. (2021) conducted structural characterization of N,4-diheteroaryl 2-aminothiazoles, examining their protonation sites and hydrogen bonding patterns. Such studies are fundamental for understanding the chemical properties and potential applications of these compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Biodegradation Studies

Ghosh and Rokade (2011) studied the biodegradation of a derivative of 2-(2-aminothiazol-4-yl) by Pseudomonas desmolyticum, highlighting its environmental impact and degradation pathways. Such studies are crucial in assessing the ecological footprint of chemical compounds (Ghosh & Rokade, 2011).

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-4-(2-methylbutan-2-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS.BrH/c1-4-14(2,3)9-5-6-12(17)10(7-9)11-8-18-13(15)16-11;/h5-8,17H,4H2,1-3H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZTWVJHTYXMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C2=CSC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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